molecular formula C8H6ClFO4S B13155407 2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid

2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid

Cat. No.: B13155407
M. Wt: 252.65 g/mol
InChI Key: AMMSNMOPIHXXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S. This compound features a benzene ring substituted with a chlorosulfonyl group, a fluorine atom, and a methyl group. It is primarily used as a building block in organic synthesis due to its reactivity profile, which allows it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 3-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 3-fluoro-4-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and hydrochloric acid.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may deactivate the ring towards such reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: Products include sulfuric acid, hydrochloric acid, and the corresponding benzoic acid derivative.

    Electrophilic Aromatic Substitution: Products depend on the specific electrophile used in the reaction.

Scientific Research Applications

2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the preparation of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the development of advanced materials with specific chemical properties.

    Chemical Biology: The compound is used in the study of biological pathways and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
  • 6-Chlorosulfonylbenzoxazolin-2-ones
  • Chlorosulfonyl isocyanate

Uniqueness

2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties

Properties

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

2-chlorosulfonyl-3-fluoro-4-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-3-5(8(11)12)7(6(4)10)15(9,13)14/h2-3H,1H3,(H,11,12)

InChI Key

AMMSNMOPIHXXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.